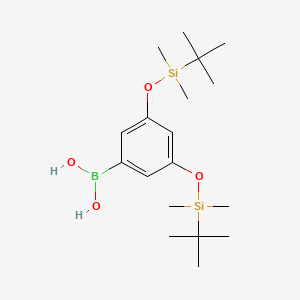

3,5-Bis(tert-butyldimethylsilyloxy)phenylboronic acid

CAS No.: 350035-52-8

Cat. No.: VC3046495

Molecular Formula: C18H35BO4Si2

Molecular Weight: 382.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 350035-52-8 |

|---|---|

| Molecular Formula | C18H35BO4Si2 |

| Molecular Weight | 382.5 g/mol |

| IUPAC Name | [3,5-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]boronic acid |

| Standard InChI | InChI=1S/C18H35BO4Si2/c1-17(2,3)24(7,8)22-15-11-14(19(20)21)12-16(13-15)23-25(9,10)18(4,5)6/h11-13,20-21H,1-10H3 |

| Standard InChI Key | SXNSBBDBUUDIFQ-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=CC(=C1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)(O)O |

| Canonical SMILES | B(C1=CC(=CC(=C1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)(O)O |

Introduction

Chemical Properties and Structure

3,5-Bis(tert-butyldimethylsilyloxy)phenylboronic acid is an organoboron compound with silyl-protected hydroxyl groups. Its structure combines the reactivity of a boronic acid with the protection strategy afforded by TBS groups, enabling selective transformation in complex reaction sequences.

Physical and Chemical Characteristics

The compound has precise chemical identifiers and properties as outlined in Table 1:

| Parameter | Value |

|---|---|

| CAS Number | 350035-52-8 |

| Molecular Formula | C18H35BO4Si2 |

| Molecular Weight | 382.5 g/mol |

| IUPAC Name | [3,5-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]boronic acid |

| Standard InChI | InChI=1S/C18H35BO4Si2/c1-17(2,3)24(7,8)22-15-11-14(19(20)21)12-16(13-15)23-25(9,10)18(4,5)6/h11-13,20-21H,1-10H3 |

| Standard InChIKey | SXNSBBDBUUDIFQ-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=CC(=C1)OSi(C)C(C)(C)C)OSi(C)C(C)(C)C)(O)O |

| PubChem Compound | 46737702 |

Table 1: Chemical identifiers and properties of 3,5-Bis(tert-butyldimethylsilyloxy)phenylboronic acid

The compound consists of a phenyl ring with boronic acid functionality at position 1 and tert-butyldimethylsilyloxy (TBDMS) protecting groups at positions 3 and 5. This structural arrangement provides a balance between reactivity at the boronic acid site and stability at the protected phenolic positions.

Physical Properties

The following physical properties have been documented for this compound:

| Physical Property | Value |

|---|---|

| Physical State | Not specifically documented |

| Appearance | Not specifically documented |

| Purity (commercial) | 98% (Min, GC) |

| Moisture Content | 0.5% Max |

| Melting Point | Not specifically documented |

| Boiling Point | Not specifically documented |

| Solubility | Limited solubility in water; soluble in organic solvents |

Table 2: Physical properties of 3,5-Bis(tert-butyldimethylsilyloxy)phenylboronic acid

Synthesis Methods

The synthesis of 3,5-Bis(tert-butyldimethylsilyloxy)phenylboronic acid typically involves multiple steps including protection of hydroxyl groups, borylation, and potential functional group transformations.

Synthesis of Related Compounds

The synthesis of structurally related compounds provides valuable precedent. For instance, 1,3-Bis(tert-butyldimethylsilyloxy)-2-bromobenzene was synthesized as follows:

"To a solution of 17 (6.0 g, 32 mmol) in DMF (63 mL, 0.50 M) were added imidazole (6.5 g, 95 mmol) and TBSCl (14 g, 95 mmol) at 0°C. After stirring for 1 h at room temperature, the reaction was stopped by adding a saturated aqueous solution of NH4Cl and the mixture was extracted with hexane."

This demonstrates the typical conditions for introducing the TBS protecting groups, which could be adapted for the synthesis of 3,5-Bis(tert-butyldimethylsilyloxy)phenylboronic acid.

Applications in Organic Chemistry

3,5-Bis(tert-butyldimethylsilyloxy)phenylboronic acid serves as a versatile building block in organic synthesis with multiple applications.

Protection Strategy in Multi-Step Synthesis

The compound exemplifies an elegant protection strategy frequently employed in complex organic synthesis:

"This compound is often utilized in reactions requiring the protection of hydroxyl groups, which are temporarily masked by the TBS groups. These protecting groups can be selectively removed under mild conditions, making them ideal for multi-step syntheses."

The TBS groups serve as temporary protecting groups that can be selectively cleaved at a later stage in the synthetic sequence, allowing for controlled reactivity at specific sites.

Cross-Coupling Reactions

The boronic acid moiety makes this compound particularly valuable in palladium-catalyzed cross-coupling reactions:

"Boronic acids are versatile reagents in organic synthesis, often used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The presence of the phenylboronic acid moiety in this compound makes it suitable for such reactions, although specific applications may require modifications to the protecting groups."

The Suzuki-Miyaura coupling represents one of the most important methods for carbon-carbon bond formation in modern organic synthesis, and boronic acid derivatives like 3,5-Bis(tert-butyldimethylsilyloxy)phenylboronic acid are key reagents in these transformations.

Applications in Various Fields

The compound finds applications across multiple scientific domains:

| Field | Application |

|---|---|

| Organic Synthesis | Building block for complex molecules through cross-coupling reactions |

| Drug Development | Modification of pharmaceutical compounds for enhanced efficacy and bioavailability |

| Material Science | Development of advanced polymers with improved thermal and mechanical properties |

| Analytical Chemistry | Preparation of boron-containing reagents for detection and quantification |

| Catalysis | Catalyst in various chemical reactions for industrial applications |

Table 3: Applications of 3,5-Bis(tert-butyldimethylsilyloxy)phenylboronic acid in various fields

A specific example of its application can be found in the Piancatelli rearrangement of HMF derivatives:

"Following the Conditions A, the reaction was performed on HMF (126 mg, 1.0 mmol) and 4-(tert-butyldimethylsiloxy)phenylboronic acid (504 mg, 2.0 mmol) to produce compound 3c (184 mg, 55% yield)..."

While this example uses the 4-substituted analog, it illustrates the utility of these types of compounds in complex transformations.

Research Findings and Experimental Data

Recent research has demonstrated the versatility of silyl-protected phenylboronic acids in various synthetic transformations. The following section highlights key experimental findings related to 3,5-Bis(tert-butyldimethylsilyloxy)phenylboronic acid and structurally similar compounds.

Reaction Conditions and Yields

Research with related compounds provides insights into typical reaction conditions employed with silyl-protected phenylboronic acids. For example, in coupling reactions of 4-(tert-butyldimethylsiloxy)phenylboronic acid:

| Condition | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Condition A | HMF (126 mg, 1.0 mmol), 4-(tert-butyldimethylsiloxy)phenylboronic acid (504 mg, 2.0 mmol) | Not specified | Not specified | 55% |

| Condition B | Same as A | Not specified | Not specified | 12% |

| Condition C | Same as A | Not specified | Not specified | 54% |

Table 4: Experimental conditions and yields for reactions involving tert-butyldimethylsiloxy-protected phenylboronic acids

These results demonstrate the significant impact of reaction conditions on the efficiency of transformations involving silyl-protected phenylboronic acids.

Stock Solution Preparation

For laboratory applications, proper solution preparation is essential. The following table provides guidance for preparing stock solutions of various concentrations:

| Concentration | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM | 3.9653 mL | 19.8263 mL | 39.6526 mL |

| 5 mM | 0.7931 mL | 3.9653 mL | 7.9305 mL |

| 10 mM | 0.3965 mL | 1.9826 mL | 3.9653 mL |

Table 5: Stock solution preparation guide for 3,5-Bis(tert-butyldimethylsilyloxy)phenylboronic acid

This information is particularly valuable for researchers utilizing this compound in biological or biochemical studies where precise concentration control is required.

| Hazard Statement | Code | Description |

|---|---|---|

| H315 | Skin irritation | Causes skin irritation |

| H319 | Eye irritation | Causes serious eye irritation |

| H335 | STOT-SE | May cause respiratory irritation |

Table 6: Hazard classifications applicable to 3,5-Bis(tert-butyldimethylsilyloxy)phenylboronic acid

Precautionary Measures

The following precautionary measures are recommended:

-

Wear appropriate personal protective equipment including gloves, eye protection, and lab coat

-

Handle in a well-ventilated area or under fume hood

-

Avoid contact with skin and eyes

-

Avoid breathing dust/fume/gas/mist/vapors/spray

Comparison with Related Compounds

Several structurally related compounds share similar applications and properties with 3,5-Bis(tert-butyldimethylsilyloxy)phenylboronic acid. Comparing these analogs provides insight into the structure-activity relationships and application versatility of this compound class.

Structural Analogs and Their Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Differences |

|---|---|---|---|---|

| 3,5-Bis(tert-butyldimethylsilyloxy)phenylboronic acid | 350035-52-8 | C18H35BO4Si2 | 382.5 | Reference compound |

| 4-(tert-Butyldimethylsilyloxy)phenylboronic acid | 159191-56-7 | C12H21BO3Si | 252.19 | Single TBDMS at para position |

| 3-(tert-Butyldimethylsilyloxy)phenylboronic acid | 261621-12-9 | C12H21BO3Si | 252.19 | Single TBDMS at meta position |

| (3,5-Di-tert-butylphenyl)boronic acid | 197223-39-5 | C14H23BO2 | Not specified | tert-butyl groups directly on ring |

| m-(Hydroxymethyl)phenylboronic Acid | 87199-15-3 | C7H9BO3 | 151.96 | Hydroxymethyl group, no silicon |

Table 7: Comparison of 3,5-Bis(tert-butyldimethylsilyloxy)phenylboronic acid with structurally related compounds

This structural diversity enables chemists to select the appropriate boronic acid derivative based on specific synthetic requirements, including solubility, reactivity, and steric considerations.

Current Research Trends and Future Perspectives

Current research involving 3,5-Bis(tert-butyldimethylsilyloxy)phenylboronic acid and related compounds reflects several emerging trends in organic synthesis and materials science.

Expanding Applications

Recent studies have expanded the application of silyl-protected phenylboronic acids beyond traditional cross-coupling reactions. These compounds are increasingly being utilized in:

-

Development of advanced functional materials with tailored properties

-

Design of pharmaceutical intermediates with enhanced biological activities

-

Creation of sensors and analytical reagents for detecting specific analytes

Future Research Directions

Based on current trends, several promising research directions can be anticipated:

-

Development of more efficient and selective synthetic routes for silyl-protected phenylboronic acids

-

Exploration of novel catalytic applications in challenging transformations

-

Investigation of potential biological activities and applications in drug discovery

-

Integration into emerging technologies such as flow chemistry and automated synthesis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume